N-甲基-2-(2-(对甲苯硫代)乙酰氨基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

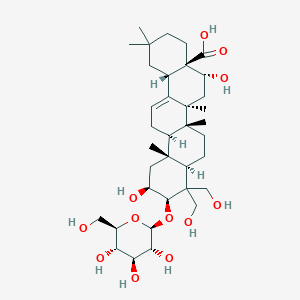

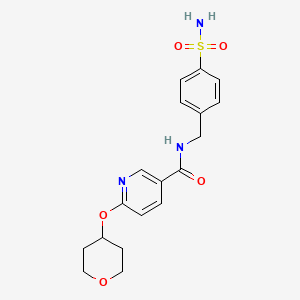

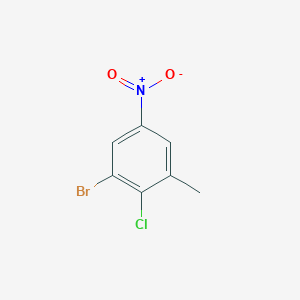

“N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives like “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” often involves condensation reactions . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is based on the thiophene scaffold, which is a five-membered ring containing one sulfur atom . This structure is a bioisostere of the phenyl groups, which are found in a wide range of active drugs and both natural and synthetic medicines .Chemical Reactions Analysis

Thiophene derivatives are known for their chemical reactivity. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学研究应用

合成和晶体结构

相关化合物的合成和晶体学分析提供了对其结构性质的见解,这对于理解它们的反应性和在材料科学和药物设计中的潜在应用至关重要。例如,已经合成和表征了具有相似结构的化合物,以揭示它们的分子构型和分子间相互作用,有助于设计新型材料和生物活性分子 (分析科学:X 射线结构分析在线,2004)。

化学反应和机理

在不同条件下研究噻吩衍生物的反应性有助于扩展合成化学的工具箱。研究探索了 1,3-偶极环加成反应和微波辅助合成,证明了噻吩衍生物在构建复杂分子结构方面的多功能性 (Helvetica Chimica Acta,1972); (杂原子化学,2009)。

材料科学应用

开发包含噻吩单元的芳香族-脂肪族聚酰胺展示了这些化合物在创造具有理想热学和机械性能的新材料中的应用。这些材料在包括电子和涂料在内的各个行业中具有潜在用途 (应用聚合物科学杂志,2001)。

生物活性

一些研究集中于设计噻吩衍生物作为特定酶的抑制剂,突出了它们作为治疗剂的潜力。基于噻吩的化合物的合成和评估表明它们对乙酰胆碱酯酶等酶的活性,表明这些分子的药物学相关性 (分子结构杂志,2021)。

抗癌和中枢神经系统活性

对噻吩衍生物的研究还扩展到它们的抗癌特性和中枢神经系统 (CNS) depressant 活性。这些研究强调了噻吩化合物在开发新的癌症和神经系统疾病治疗方法中的潜力 (俄罗斯普通化学杂志,2021); (亚洲化学研究杂志,2011)。

作用机制

While the specific mechanism of action for “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that thiophene derivatives are known to exhibit a variety of biological activities. They have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .

未来方向

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-10-3-5-11(6-4-10)21-9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNHCURBIJMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)

![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)